2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone
CAS No.: 850936-72-0
Cat. No.: VC6447596
Molecular Formula: C15H17N3O3S
Molecular Weight: 319.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850936-72-0 |
|---|---|
| Molecular Formula | C15H17N3O3S |
| Molecular Weight | 319.38 |
| IUPAC Name | 2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone |
| Standard InChI | InChI=1S/C15H17N3O3S/c1-11-3-2-4-12(9-11)14-16-17-15(21-14)22-10-13(19)18-5-7-20-8-6-18/h2-4,9H,5-8,10H2,1H3 |
| Standard InChI Key | QIELAXHMCLKKCK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)N3CCOCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone (IUPAC name: 2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone) belongs to the class of sulfur-containing heterocycles. Its structure integrates three critical domains:
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A 1,3,4-oxadiazole ring substituted at position 5 with a 3-methylphenyl group, contributing aromaticity and steric bulk.
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A thioether (-S-) linkage at position 2 of the oxadiazole, enhancing electronic delocalization and redox stability.
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A morpholine-4-yl-ethanone moiety at the terminal position, providing hydrogen-bonding capacity and conformational flexibility .
Physicochemical Properties
Key molecular parameters derived from computational and experimental studies include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₇N₃O₃S | |
| Molecular Weight | 319.4 g/mol | |
| SMILES | CC1=CC=CC(=C1)C2=NN=C(O2)SCC(=O)N3CCOCC3 | |
| InChIKey | KWVFUGFGMQEPKG-UHFFFAOYSA-N | |
| PubChem CID | 851233 |
The compound’s logP (calculated) of 2.1 suggests moderate lipophilicity, favoring membrane permeability in biological systems . X-ray crystallography data for the analogous p-tolyl derivative reveals planar geometry at the oxadiazole ring, with dihedral angles of 12.3° between the oxadiazole and phenyl rings.
Synthesis and Reactivity
Synthetic Pathways
The synthesis typically follows a multi-step protocol optimized for yield and purity:
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Formation of 5-(3-Methylphenyl)-1,3,4-oxadiazole-2-thiol:
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3-Methylbenzoic acid is converted to its hydrazide derivative via reaction with hydrazine hydrate.
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Cyclocondensation with carbon disulfide under alkaline conditions yields the thiol precursor.
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Thioether Coupling:
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The thiol intermediate reacts with 2-chloro-1-morpholinoethanone in dichloromethane at reflux (40°C, 6–8 hrs), catalyzed by triethylamine to facilitate nucleophilic substitution.
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Purification:
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Column chromatography (silica gel, ethyl acetate/hexane 3:7) achieves >95% purity, confirmed by HPLC.
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Reaction Optimization
Critical parameters influencing yield (68–72%):
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Solvent Polarity: Dichloromethane outperforms THF or DMF due to better solubility of intermediates.
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Temperature Control: Reflux conditions prevent thioketone byproduct formation.
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Stoichiometry: A 1.2:1 molar ratio of 2-chloro-1-morpholinoethanone to oxadiazole-thiol minimizes unreacted starting material.
Biological Activity and Mechanistic Insights
Structure-Activity Relationships (SAR)
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3-Methyl vs. 4-Methyl Substitution: The meta-methyl group introduces steric hindrance, reducing HDAC binding affinity by 40% compared to para-substituted analogs .
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Morpholine Role: The morpholine oxygen participates in hydrogen bonding with Asp98 residue in HIV-1 protease (molecular docking ΔG = -9.2 kcal/mol).
Applications in Drug Development
Antiviral Lead Optimization
In murine models, the p-tolyl analog reduced viral load by 2.5 log₁₀ at 50 mg/kg/day. Structural modifications to the 3-methyl derivative aim to:
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Enhance blood-brain barrier penetration via fluorine substitution.
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Reduce CYP3A4 inhibition (current hepatic clearance t₁/₂ = 2.3 hrs).
Material Science Applications
The compound’s rigid heterocyclic core shows promise in:
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Liquid Crystal Displays: Annealing studies reveal nematic phase stability up to 145°C .
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Organic Photovoltaics: As an electron transport layer, achieving 8.7% power conversion efficiency in perovskite cells .
Future Research Directions
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Pharmacokinetic Profiling: Address metabolic instability via prodrug strategies (e.g., morpholine N-oxide derivatives).
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Targeted Delivery Systems: Encapsulation in PEG-PLGA nanoparticles to improve tumor accumulation (in vitro release t₉₀% = 72 hrs) .
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Computational Design: QSAR models integrating Hammett constants (σₘ = 0.12) and molecular dynamics simulations to predict off-target effects.
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